
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a cyclobutanecarbonyl group attached to a dihydropyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. These reactions are typically catalyzed by ruthenium carbene complexes, such as first and second generation Grubbs’ catalysts . The reaction conditions often include the addition of hydride sources like sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature and atmosphere has been reported to offer a practical and mild synthesis route . This method is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mécanisme D'action
The mechanism by which 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar dihydropyran ring structure.
Tetrahydropyran: Another similar compound that differs by having a fully saturated pyran ring.
Cyclobutanecarboxylic acid: Shares the cyclobutanecarbonyl group but lacks the dihydropyran ring.
Uniqueness
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the cyclobutanecarbonyl group and the dihydropyran ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(cyclobutanecarbonyl)oxan-4-one |
InChI |
InChI=1S/C10H14O3/c11-9-4-5-13-6-8(9)10(12)7-2-1-3-7/h7-8H,1-6H2 |
Clé InChI |
LZTKOGUGZHHHHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C2COCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)
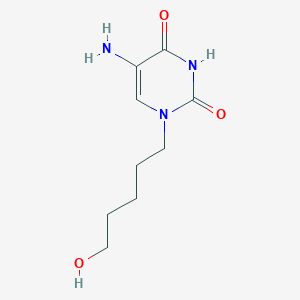
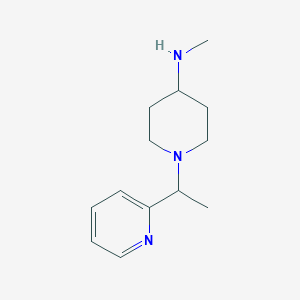
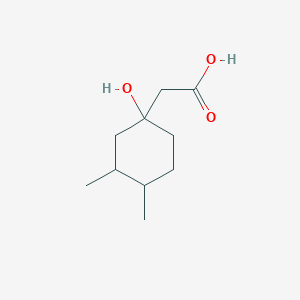
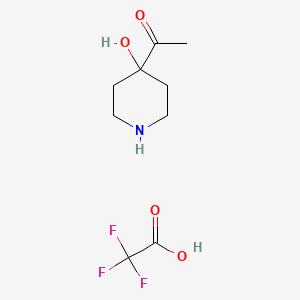
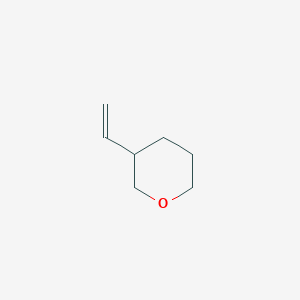
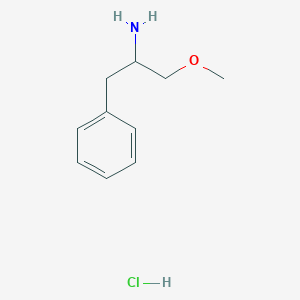

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)



![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
